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molecular formula C10H15NO3 B8695361 Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl- CAS No. 137290-86-9

Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl-

Cat. No. B8695361
M. Wt: 197.23 g/mol
InChI Key: GMVGJPGHVIUINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104414

Procedure details

10 ml of 5N sodium hydroxide was heated to 70° C., and 2.76 g (12.4 mmol) of N-(2-methoxy-4-methyl-5-hydroxyphenyl)-1,3-oxazolidin-2-one was added thereto, and then the resulting mixture was stirred at 70° C. for 1 hour. After allowing to cool, 40 ml of water was poured into the reaction mixture, and acetic acid was added thereto until no further crystals were precipitated. The crystals were filtered, washed with water and recrystallized from the solvent mixture of water/ethanol (4:1, by volume). Thus, 1.10 g (5.6 mmol) of 2-methyl-4-methoxy-5-(β-hydroxyethylamino)phenol was obtained. The yield was 45%.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
N-(2-methoxy-4-methyl-5-hydroxyphenyl)-1,3-oxazolidin-2-one
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[CH:7][C:6]=1[N:13]1[CH2:17][CH2:16][O:15]C1=O.O>C(O)(=O)C>[CH3:11][C:9]1[CH:10]=[C:5]([O:4][CH3:3])[C:6]([NH:13][CH2:17][CH2:16][OH:15])=[CH:7][C:8]=1[OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
N-(2-methoxy-4-methyl-5-hydroxyphenyl)-1,3-oxazolidin-2-one
Quantity
2.76 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)C)O)N1C(OCC1)=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
until no further crystals were precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from the solvent mixture of water/ethanol (4:1, by volume)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)OC)NCCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.6 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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